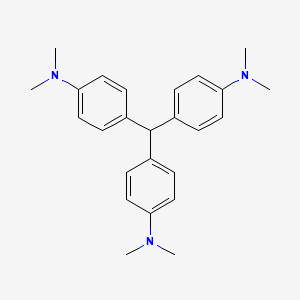
Leucocrystal Violet
Overview
Description
Leucocrystal Violet (LCV) is a cationic triarylmethane dye . It is a reduced form of gentian violet (crystal violet) and thus, it is colorless . It has an affinity for both cellulosic and proteinaceous materials . LCV reacts with the heme-group in blood to give a violet color . Its application can be used to identify bloodstains that are not visible and to enhance and provide additional contrast to bloodstain patterns that are visible .
Molecular Structure Analysis
LCV is a cationic triarylmethane dye . It is a reduced form of gentian violet (crystal violet) and thus, it is colorless . It has an affinity for both cellulosic and proteinaceous materials .Chemical Reactions Analysis
LCV and hydrogen peroxide react with the hemoglobin in blood and turn the blood impression to purple/violet color . This reaction is catalytic and occurs when LCV and hydrogen peroxide come into contact with the hemoglobin in blood .Physical And Chemical Properties Analysis
This compound is a lavender-coloured powder . It has a melting point of 175-177 °C . It has a vapor pressure of 0-0Pa at 10-30℃ and a refractive index of 1.6270 (estimate) . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Detection of Heavy Metals
- Thallium Detection : LCV is used in chromogenic reactions for detecting thallium(I) in biological and industrial effluents. This involves oxidation of Tl(I) to Tl(III), which then reacts with LCV to form crystal violet dye. This method has high sensitivity and specificity for thallium detection (Chatterjee, Pillai, & Gupta, 2002).
- Arsenic Quantification : A study describes using LCV for determining arsenic in environmental and biological samples, highlighting LCV’s reactivity with potassium iodate to detect arsenic in low concentrations (Agrawal, Sunita, & Gupta, 1999).
- Antimony Measurement : LCV is utilized for the sensitive and accurate determination of antimony in environmental and biological samples. The method is based on LCV's reaction with liberated iodine from antimony(III) and potassium iodate (Tiwari, Mundhara, Rai, & Gupta, 2006).
Organic Thin Film Doping
LCV is investigated as a dopant for n-type doping of fullerene C60 thin films. This research highlights LCV’s potential in the field of organic electronics, particularly for enhancing conductivity in organic materials (Li, Werner, Pfeiffer, Leo, & Liu, 2004).
Forensic Applications
- Footwear and Fingerprint Enhancement : LCV is used in forensic science for enhancing and lifting bloody impressions, demonstrating its practical application in crime scene investigation. This method improves the visibility of fine details in fingerprints or footwear impressions (Michaud & Brun-Conti, 2004).
- Shoe Print Enhancement in Blood : LCV enhances footwear impressions in blood. The spectral enhancement of LCV-treated evidence substantially improves forensic examination (Bodziak, 1996).
Analytical Chemistry Applications
LCV is employed in analytical chemistry for the determination of various substances in complex matrices, such as pharmaceutical preparations, environmental samples, and aquaculture water samples. It serves as a sensitive reagent for spectrophotometric detection in these contexts (Szpikowska-Sroka & Guz, 2015).
Biomedical Research
LCV is used in biomedical research, particularly in the detection of nucleic acids. Its colorimetric properties enable the identification of double-stranded DNA, which is crucial in genetic testing and related fields (Miyamoto, Sano, Takahashi, & Jikihara, 2015).
Mechanism of Action
Target of Action
The primary targets of LCV are cellulosic and proteinaceous materials . It has an affinity for both these materials . In forensic applications, LCV is used to stain blood residue on both porous and non-porous materials .
Mode of Action
LCV interacts with its targets through a catalytic oxidation process . When LCV and hydrogen peroxide react with the hemoglobin in blood, they turn the blood impression to a purple/violet color . The Crystal Violet in this process will bind with the proteins which have been affixed by the 5-sulfosalicylic acid to develop latent impressions .
Biochemical Pathways
The biochemical pathway involved in the action of LCV is the oxidation of hemoglobin and its derivatives found in blood . This oxidation process produces a violet-colored dye . The Crystal Violet in this process binds with the proteins, which have been affixed by the 5-sulfosalicylic acid, to develop latent impressions .
Result of Action
The result of LCV’s action is the development of a purple/violet color in the presence of blood . This color change is used to visualize blood impressions, which can be crucial in forensic investigations .
Action Environment
The action of LCV can be influenced by environmental factors. The background will stain purple over time . Also, the reaction of this chemical is based on an oxidation reaction, the presence of some plant materials, and metals, such as iron or copper, could cause a false positive .
Safety and Hazards
Leucocrystal Violet is very toxic to aquatic life with long-lasting effects . It should be avoided from release to the environment . In case of a spill, it should be collected . It should be stored in a dark bottle . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Leucocrystal Violet is used by FBI Laboratory Friction Ridge Discipline personnel to enhance visual prints or develop latent prints deposited in blood . The process can be used on all surfaces but is primarily used on non-porous items . The background of porous items may become stained during the process and obscure information .
Biochemical Analysis
Biochemical Properties
Leucocrystal Violet plays a crucial role in biochemical reactions, particularly in the detection of blood. It interacts with hemoglobin in blood through a catalytic reaction with hydrogen peroxide, resulting in a color change from colorless to purple/violet . This reaction is utilized in forensic science to visualize bloodstains. The compound also has an affinity for cellulosic and proteinaceous materials, which enhances its binding to biological samples .
Cellular Effects
This compound affects various types of cells and cellular processes. It is primarily used to detect blood cells due to its interaction with hemoglobin. The compound’s oxidation reaction with hydrogen peroxide leads to the formation of Crystal Violet, which binds to proteins and other cellular components, thereby enhancing the visibility of bloodstains . This interaction can influence cell signaling pathways and gene expression by altering the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation to Crystal Violet in the presence of hydrogen peroxide. This reaction is catalyzed by hemoglobin in blood. The resulting Crystal Violet binds to proteins and other biomolecules, forming a stable complex that is visible under light . This binding interaction is crucial for the compound’s application in forensic science, as it allows for the visualization of latent bloodstains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored in dark-colored glassware and refrigerated, lasting several months . Its oxidation to Crystal Violet can be influenced by light and oxygen, leading to gradual color changes. Long-term studies have shown that the compound can maintain its effectiveness in visualizing bloodstains over extended periods, although some fading may occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to more pronounced color changes, enhancing the visibility of bloodstains . Excessive amounts can cause overdevelopment or running of the blood impressions, leading to potential false positives . Toxic or adverse effects at high doses have not been extensively studied, but caution is advised when using the compound in large quantities.
Metabolic Pathways
This compound is involved in metabolic pathways related to its oxidation to Crystal Violet. This process is catalyzed by hemoglobin and involves the interaction with hydrogen peroxide . The resulting Crystal Violet can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is primarily related to its application in detecting bloodstains.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with hemoglobin and other proteins . The compound’s affinity for proteinaceous materials allows it to bind to cellular components, facilitating its localization and accumulation in specific areas. This property is essential for its use in forensic science, as it ensures the effective visualization of bloodstains.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with hemoglobin and other proteins. The compound is directed to specific compartments or organelles where it can exert its effects . Post-translational modifications and targeting signals may also play a role in its localization, ensuring that it binds to the appropriate cellular components for effective visualization of bloodstains.
properties
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZWDJGLIYNYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060530 | |
| Record name | Leucogentian violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to very pale lavender powder; [IARC] | |
| Record name | Leucogentian violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
603-48-5 | |
| Record name | Leucocrystal Violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucogentian violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucocrystal Violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Leucogentian violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',N'',N''-hexamethyl-4,4',4''-methylidynetrianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCO BASIC VIOLET 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBR3LR8FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does leucocrystal violet interact with blood to create a visible stain?
A1: this compound doesn't directly interact with blood itself. Instead, it reacts with hydrogen peroxide (H2O2) in the presence of a catalyst, such as the heme group found in hemoglobin. This reaction oxidizes LCV into crystal violet, creating a visible violet stain. []
Q2: Can other substances interfere with the this compound reaction for blood detection?
A2: Yes, certain substances can interfere with the LCV reaction. For instance, Ruhemann's Purple, the product of ninhydrin reacting with amino acids, can be decolorized under the acidic conditions of the LCV test, potentially leading to false negatives. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C25H31N3 and its molecular weight is 373.54 g/mol. []
Q4: How does the choice of material affect the effectiveness of this compound in enhancing bloodstains?
A4: Material composition plays a crucial role. For instance, cotton exhibits superior enhancement compared to other fabrics due to its chemical structure, which facilitates the LCV reaction. []
Q5: Can this compound be used on various surfaces for bloodstain enhancement?
A5: Yes, LCV can be effectively used on a range of surfaces for this purpose. Studies have demonstrated successful application on porous materials like paper and wood, semi-porous materials like painted drywall, and non-porous materials like plastic, glass, and metal. []
Q6: How does this compound compare to luminol for bloodstain enhancement, particularly regarding its impact on subsequent blood analysis?
A6: While both are used for bloodstain enhancement, LCV demonstrates a significant advantage over luminol. Studies show that LCV does not negatively affect blood group antigen detection, making it compatible with subsequent serological analysis. In contrast, luminol can significantly hinder accurate blood group analysis. []
Q7: Can this compound be used to detect other substances besides blood?
A7: Yes, LCV can detect various analytes by being incorporated into analytical methods. It can be used to determine inorganic phosphate in water, where it forms a colored complex with phosphate ions. This complex can then be quantified using spectrophotometry. []
Q8: Are there other applications of this compound beyond forensic science?
A8: Absolutely. LCV is utilized in radiochromic dosimeters, which measure radiation exposure. Upon irradiation, LCV in the dosimeter undergoes a color change proportional to the absorbed dose, enabling radiation quantification. [, , , ]
Q9: Has computational chemistry been used to study this compound?
A9: While specific computational studies on LCV itself are limited in the provided papers, computational approaches are commonly employed to study similar dyes and their reactions. Techniques like molecular modeling can provide valuable insights into molecular interactions and reaction mechanisms.
Q10: Are there any known structural analogs of this compound with improved properties for specific applications?
A10: Research has explored structural modifications to enhance LCV's properties. For example, tris(4-N,N-dimethylaminophenyl)methanethiol, a LCV analog, exhibits greater sensitivity to gamma radiation compared to LCV itself. []
Q11: How stable is this compound in solution, and what factors can affect its stability?
A11: LCV's stability in solution is influenced by various factors, including pH, temperature, and exposure to light and air. Research suggests that LCV's solubility plays a role in its dose rate-dependent sensitivity. []
Q12: Have any specific formulations been developed to improve the stability or performance of this compound in various applications?
A12: Yes, researchers have developed specific formulations to enhance LCV's efficacy. For example, incorporating LCV into micelle hydrogels significantly enhances its performance in 3D radiochromic dosimeters by controlling diffusion rates and improving image stability. [, ]
Q13: What analytical techniques are commonly used to quantify this compound and its oxidized form, crystal violet?
A13: Spectrophotometry is widely employed to quantify both LCV and crystal violet. This technique measures the absorbance or transmission of light through a solution at specific wavelengths, correlating it to the concentration of the analyte. [, , ]
Q14: Can this compound be used in combination with other analytical techniques for more complex analyses?
A14: Yes, LCV can be combined with techniques like high-performance liquid chromatography (HPLC). For instance, in analyzing residues of dyes like malachite green and crystal violet in fish, a method coupling solid-phase extraction with HPLC was developed. This method utilizes LCV's ability to be oxidized into a detectable form for sensitive quantification. [, , , , ]
Q15: What is known about the environmental impact and degradation of this compound?
A15: While the provided papers primarily focus on LCV's analytical applications, its environmental impact is an important consideration. Further research is needed to fully understand its degradation pathway and potential effects on ecosystems.
Q16: Are there any alternative compounds or methods that can be used in place of this compound for similar applications?
A16: Yes, alternatives exist depending on the specific application. For instance, other leuco dyes, such as leucomalachite green, are also used in radiochromic dosimeters. [, ] Additionally, other techniques like chemiluminescence (e.g., using luminol) are employed for bloodstain detection, although they may have limitations compared to LCV. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


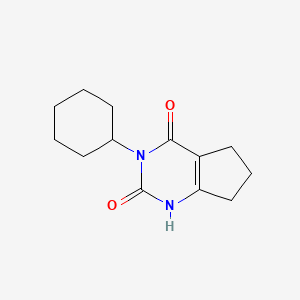
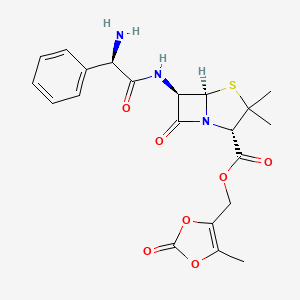
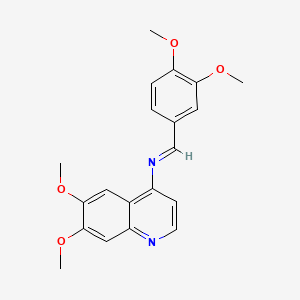


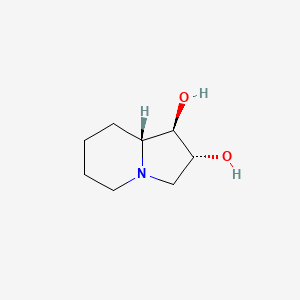
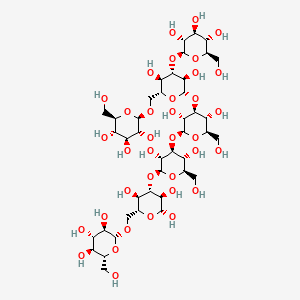
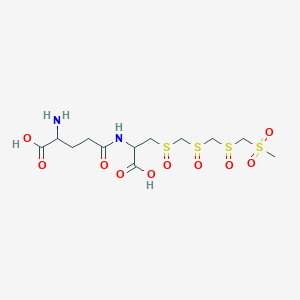

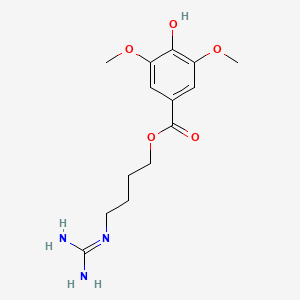
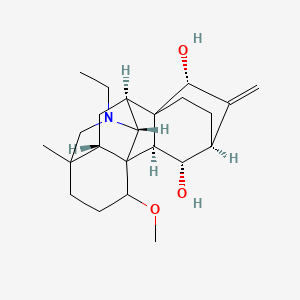
![[(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1674740.png)
